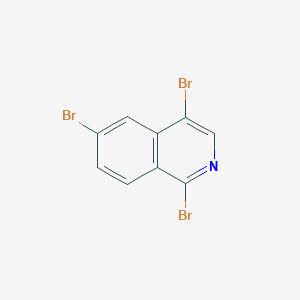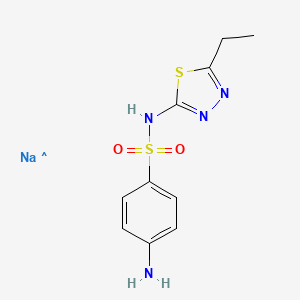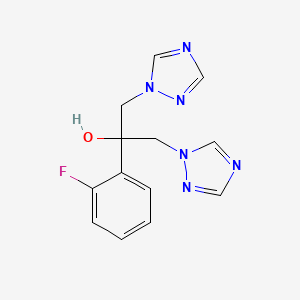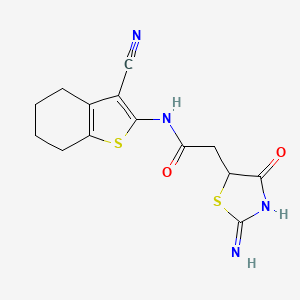![molecular formula C25H28N4O4S B15132672 11-[2-(2,4-Dimethylphenyl)-2-oxoethyl]-8-[(2-methoxyphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B15132672.png)
11-[2-(2,4-Dimethylphenyl)-2-oxoethyl]-8-[(2-methoxyphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-[2-(2,4-Dimethylphenyl)-2-oxoethyl]-8-[(2-methoxyphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7300^{2,6}]dodeca-2(6),3,9-triene-7,12-dione is a complex organic compound with a unique structure that includes multiple aromatic rings, a thiazole ring, and various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 11-[2-(2,4-Dimethylphenyl)-2-oxoethyl]-8-[(2-methoxyphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione typically involves multi-step organic synthesis. The key steps include:
Formation of the thiazole ring: This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.
Introduction of the aromatic substituents: This step involves the use of Friedel-Crafts acylation or alkylation reactions to attach the 2,4-dimethylphenyl and 2-methoxyphenyl groups.
Final cyclization and functionalization: The final steps involve cyclization reactions to form the tricyclic core and subsequent functionalization to introduce the oxoethyl and methoxyphenyl groups.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This typically involves:
Optimization of reaction conditions: Temperature, solvent, and catalyst selection are crucial for maximizing yield.
Purification techniques: Methods such as recrystallization, chromatography, and distillation are used to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
11-[2-(2,4-Dimethylphenyl)-2-oxoethyl]-8-[(2-methoxyphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the oxo groups.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce or replace substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine, followed by nucleophilic substitution with amines or thiols.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted aromatic compounds.
Applications De Recherche Scientifique
11-[2-(2,4-Dimethylphenyl)-2-oxoethyl]-8-[(2-methoxyphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals due to its unique structure and biological activity.
Materials Science: Use in the synthesis of novel polymers and materials with specific electronic or optical properties.
Biological Studies: Investigation of its interactions with biological macromolecules and potential as a biochemical probe.
Mécanisme D'action
The mechanism of action of 11-[2-(2,4-Dimethylphenyl)-2-oxoethyl]-8-[(2-methoxyphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione involves its interaction with specific molecular targets. These interactions can include:
Binding to enzymes or receptors: The compound may inhibit or activate enzymes by binding to their active sites.
Modulation of signaling pathways: It may affect cellular signaling pathways by interacting with key proteins or nucleic acids.
Alteration of cellular processes: The compound can influence processes such as cell division, apoptosis, or metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 11-[2-(2,4-Dimethylphenyl)-2-oxoethyl]-8-[(2-hydroxyphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione
- 11-[2-(2,4-Dimethylphenyl)-2-oxoethyl]-8-[(2-chlorophenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione
Uniqueness
The uniqueness of 11-[2-(2,4-Dimethylphenyl)-2-oxoethyl]-8-[(2-methoxyphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7300^{2,6}]dodeca-2(6),3,9-triene-7,12-dione lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C25H28N4O4S |
|---|---|
Poids moléculaire |
480.6 g/mol |
Nom IUPAC |
11-[2-(2,4-dimethylphenyl)-2-oxoethyl]-8-[(2-methoxyphenyl)methyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodecane-7,12-dione |
InChI |
InChI=1S/C25H28N4O4S/c1-15-8-9-18(16(2)12-15)20(30)14-28-25(32)29-19-10-11-34-22(19)23(31)27(24(29)26-28)13-17-6-4-5-7-21(17)33-3/h4-9,12,19,22,24,26H,10-11,13-14H2,1-3H3 |
Clé InChI |
CEHOCCVDNDGRJS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C(=O)CN2C(=O)N3C4CCSC4C(=O)N(C3N2)CC5=CC=CC=C5OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![L-Methionine, N-[4-(trifluoromethyl)benzoyl]-, hydrazide](/img/structure/B15132614.png)
![(2Z)-6-[(3,4-dimethoxyphenyl)methyl]-2-[(4-methylphenyl)methylidene]-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B15132623.png)
![rac-tert-butyl (1R,4S,5S)-5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B15132628.png)
![N-(2,5-difluorophenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B15132636.png)

![2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-dien-5-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B15132641.png)

![Carbamic acid, N-[(1R)-2-amino-1-[(1,1-dimethylethoxy)methyl]-2-oxoethyl]-, 1,1-dimethylethyl ester](/img/structure/B15132649.png)
![3-(2-aminophenyl)-1H,2H-benzo[g]quinoxalin-2-one](/img/structure/B15132654.png)


![(2E)-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-6-[(4-methylphenyl)methyl]-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B15132666.png)

